molecular formula C20H27BrNO3P B2900107 N-benzyl-1-(4-bromophenyl)-1-di(propan-2-yloxy)phosphorylmethanamine CAS No. 193820-93-8

N-benzyl-1-(4-bromophenyl)-1-di(propan-2-yloxy)phosphorylmethanamine

Cat. No.: B2900107
CAS No.: 193820-93-8
M. Wt: 440.318
InChI Key: ROFPXQYPDKOLLL-UHFFFAOYSA-N
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Description

N-benzyl-1-(4-bromophenyl)-1-di(propan-2-yloxy)phosphorylmethanamine is a complex organic compound that features a benzyl group, a bromophenyl group, and a di(propan-2-yloxy)phosphoryl group attached to a methanamine backbone

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of N-benzyl-1-(4-bromophenyl)-1-di(propan-2-yloxy)phosphorylmethanamine typically involves multi-step organic reactions. One common approach is to start with the bromination of a benzyl derivative to introduce the bromophenyl group. This is followed by the introduction of the di(propan-2-yloxy)phosphoryl group through a phosphorylation reaction. The final step involves the formation of the methanamine backbone through amination reactions under controlled conditions.

Industrial Production Methods

Industrial production of this compound would likely involve optimization of the synthetic route to maximize yield and purity while minimizing costs and environmental impact. This could include the use of continuous flow reactors, advanced purification techniques, and green chemistry principles to ensure sustainable production.

Chemical Reactions Analysis

Types of Reactions

N-benzyl-1-(4-bromophenyl)-1-di(propan-2-yloxy)phosphorylmethanamine can undergo various chemical reactions, including:

    Oxidation: The compound can be oxidized to introduce additional functional groups or to modify existing ones.

    Reduction: Reduction reactions can be used to remove oxygen-containing groups or to convert double bonds to single bonds.

Common Reagents and Conditions

    Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and chromium trioxide (CrO3).

    Reduction: Reducing agents such as lithium aluminum hydride (LiAlH4) and sodium borohydride (NaBH4) are often used.

    Substitution: Nucleophiles like sodium methoxide (NaOMe) or potassium tert-butoxide (KOtBu) can be employed for substitution reactions.

Major Products

The major products of these reactions depend on the specific conditions and reagents used. For example, oxidation might yield a ketone or an alcohol, while substitution could introduce a new functional group in place of the bromine atom.

Scientific Research Applications

    Chemistry: It can be used as a building block for the synthesis of more complex molecules, including pharmaceuticals and agrochemicals.

    Biology: The compound may have biological activity, making it a candidate for drug discovery and development.

    Medicine: Its unique structure could be explored for therapeutic applications, such as targeting specific enzymes or receptors.

    Industry: The compound could be used in the development of new materials with specific properties, such as polymers or coatings.

Mechanism of Action

The mechanism of action of N-benzyl-1-(4-bromophenyl)-1-di(propan-2-yloxy)phosphorylmethanamine would depend on its specific application. In a biological context, it might interact with molecular targets such as enzymes or receptors, modulating their activity through binding interactions. The phosphoryl group could play a role in these interactions, potentially affecting phosphorylation pathways and signaling cascades.

Comparison with Similar Compounds

Similar Compounds

  • N-benzyl-1-(4-chlorophenyl)-1-di(propan-2-yloxy)phosphorylmethanamine
  • N-benzyl-1-(4-fluorophenyl)-1-di(propan-2-yloxy)phosphorylmethanamine
  • N-benzyl-1-(4-methylphenyl)-1-di(propan-2-yloxy)phosphorylmethanamine

Uniqueness

N-benzyl-1-(4-bromophenyl)-1-di(propan-2-yloxy)phosphorylmethanamine is unique due to the presence of the bromine atom, which can influence its reactivity and interactions. The bromine atom can participate in halogen bonding, which can affect the compound’s binding affinity and specificity in biological systems. Additionally, the di(propan-2-yloxy)phosphoryl group provides steric bulk and electronic effects that can modulate the compound’s properties.

This detailed article provides a comprehensive overview of this compound, covering its synthesis, reactions, applications, mechanism of action, and comparison with similar compounds

Properties

IUPAC Name

N-benzyl-1-(4-bromophenyl)-1-di(propan-2-yloxy)phosphorylmethanamine
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C20H27BrNO3P/c1-15(2)24-26(23,25-16(3)4)20(18-10-12-19(21)13-11-18)22-14-17-8-6-5-7-9-17/h5-13,15-16,20,22H,14H2,1-4H3
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

ROFPXQYPDKOLLL-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC(C)OP(=O)(C(C1=CC=C(C=C1)Br)NCC2=CC=CC=C2)OC(C)C
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C20H27BrNO3P
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

440.3 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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